Phosphinic acid, sodium salt, monohydrate

Description

Historical Development and Evolution of Phosphinate Chemistry

The chemistry of phosphinates and their derivatives has a rich history. The foundational synthesis of hypophosphites involves heating white phosphorus with an aqueous alkali solution, a method that has been known for a considerable time. wikipedia.org Industrial production methods evolved from this, commonly involving the reaction of phosphorus with caustic soda (sodium hydroxide) and lime. atamanchemicals.comatamanchemicals.com

The broader field of metal phosphonate (B1237965) chemistry, a related area, gained significant momentum in the early 1970s through the independent, pioneering research of Professors Abraham Clearfield and Giulio Alberti. mdpi.com Their work on zirconium phosphonates established a new branch of chemistry focused on designing materials with specific structures and properties. mdpi.comrsc.org While distinct from the simple sodium salt, this academic pursuit expanded the understanding and potential of the phosphinate functional group. Historically, sodium hypophosphite also saw use in the 19th century in pharmaceutical preparations, such as elixirs and tonics. atamanchemicals.com

Conceptual Frameworks and Theoretical Underpinnings of Phosphinate Reactivity

The reactivity of sodium hypophosphite monohydrate is dominated by its function as a strong reducing agent. atamanchemicals.comhxochemical.com The hypophosphite anion, (H₂PO₂)⁻, readily donates electrons, enabling the reduction of metal ions in solution back to their base metal state. wikipedia.orgwikipedia.org

Redox Reactions: The most significant application of this reactivity is in electroless nickel plating (Ni-P). wikipedia.orgsmc-global.com In this autocatalytic process, sodium hypophosphite reduces nickel ions in an aqueous solution to deposit a metallic nickel-phosphorus film onto a substrate. wikipedia.orgatamanchemicals.com This process is valued for its ability to create a uniform coating on objects with complex or irregular surfaces. wikipedia.orgaquabond.ca The substrate, if non-metallic, often requires activation with palladium particles to initiate the reaction. atamanchemicals.com The resulting nickel deposit can contain up to 15% phosphorus. wikipedia.orgatamanchemicals.com

Thermal Decomposition: When subjected to strong heat (above 200°C), sodium hypophosphite undergoes decomposition. atamanchemicals.com This reaction is a key aspect of its chemical profile, yielding phosphine (B1218219) gas and disodium (B8443419) phosphate (B84403). wikipedia.orgsciencemadness.org

Reaction: 2 NaH₂PO₂ → PH₃ + Na₂HPO₄ wikipedia.org

Further studies on its thermal behavior show a multi-step disproportionation process that, upon heating to around 310°C, can yield products including phosphine, sodium pyrophosphate, and hydrogen gas. researchgate.net The reactivity is also influenced by other conditions; for instance, it can react explosively when mixed with strong oxidizing agents like chlorates. atamanchemicals.comsciencemadness.org

Interdisciplinary Significance in Chemical, Materials, and Environmental Sciences

The unique reactive properties of sodium hypophosphite monohydrate have established its importance across multiple scientific disciplines.

Chemical Sciences: In chemical synthesis, the compound serves as a versatile reducing agent. atamanchemicals.com It is a crucial raw material for the production of hypophosphorous acid. smc-global.comatamanchemicals.comaquabond.ca Furthermore, it functions as a catalyst in certain polymerization reactions, particularly for acrylic acid-based polymers, and is used as a stabilizer to prevent polymer degradation during thermal processing and extrusion. smc-global.comatamanchemicals.comaquabond.ca

Materials Science: The primary contribution to materials science is its role in electroless plating, providing durable, corrosion-resistant coatings for materials used in the avionics, automotive, and electronics industries. wikipedia.orgwikipedia.org The ability to plate non-metallic substrates like plastics and ceramics has broadened its utility. atamanchemicals.comaquabond.ca Beyond plating, it is used as a component in some flame retardants and as a cross-linking agent to enhance the properties of textiles, such as improving the tensile strength of ramie fibers. smc-global.comwikipedia.orgsigmaaldrich.com Recent research has also demonstrated its effectiveness in improving the mechanical strength of ceramics by acting as a grain-growth inhibitor during the sintering process, leading to enhanced densification and phase transformation control. cheezhengchem.com

Environmental Sciences: In the field of environmental science, sodium hypophosphite is applied in water treatment processes. It is used to reduce and remove heavy metal ions, such as nickel, copper, and iron, from industrial wastewater before discharge. aquabond.caaquabond.caatamanchemicals.com It also serves as a regenerating agent for ion exchange resins by providing the electrons necessary for their restoration. smc-global.comaquabond.ca While beneficial for remediation, the potential for phosphorus release into waterways from plating solutions necessitates proper wastewater management to prevent eutrophication. hongjiachem.cn

Table 2: Summary of Interdisciplinary Applications

| Scientific Field | Application of Phosphinic acid, sodium salt, monohydrate |

|---|---|

| Chemical Sciences | Reducing agent in organic synthesis. atamanchemicals.com |

| Raw material for hypophosphorous acid production. smc-global.comaquabond.ca | |

| Catalyst and stabilizer in polymerization reactions. atamanchemicals.comaquabond.ca | |

| Materials Science | Reducing agent for electroless nickel plating on metals, plastics, and ceramics. wikipedia.orgatamanchemicals.com |

| Component in flame retardants and polymer stabilizers. smc-global.comwikipedia.org | |

| Additive for enhancing the mechanical strength of ceramics. cheezhengchem.com | |

| Cross-linking agent for textile property enhancement. sigmaaldrich.com | |

| Environmental Sciences | Removal of heavy metal ions from industrial wastewater. aquabond.caaquabond.ca |

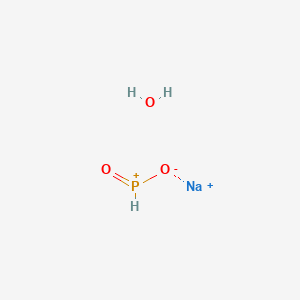

Structure

2D Structure

Propriétés

IUPAC Name |

sodium;oxido(oxo)phosphanium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDKOMXLMXFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][PH+]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7681-53-0 (Parent) | |

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

104.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-56-2 | |

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Synthetic Methodologies and Chemical Transformations

Novel Approaches in Phosphinate Synthesis

The synthesis of phosphinates, including "Phosphinic acid, sodium salt, monohydrate," also known as sodium hypophosphite monohydrate, has evolved significantly with the advent of advanced methodologies. wikipedia.orgsmc-global.com These novel approaches are increasingly aligned with the principles of green chemistry, aiming for more efficient, environmentally benign, and sustainable production processes. These methods often lead to higher yields, reduced reaction times, and minimized waste generation compared to traditional synthetic routes.

Green chemistry represents a fundamental shift in the approach to chemical synthesis, emphasizing the reduction or elimination of hazardous substances. rsc.org Several innovative techniques that embody these principles have been successfully applied to the synthesis of phosphinates and related organophosphorus compounds. These strategies include solvent-free reactions, the use of alternative energy sources like ultrasound and microwaves, and light-mediated and electrochemical methods. rsc.org

Solvent-free synthesis, particularly through mechanochemistry, offers a significant advancement in the production of phosphinates by reducing volatile organic compound (VOC) emissions and simplifying purification processes. Mechanochemical synthesis involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. chemrxiv.orgmdpi.com This technique has been successfully employed for the synthesis of various metal-organic frameworks (MOFs) based on phosphonates, demonstrating its potential for forming phosphorus-carbon bonds in the solid state. chemrxiv.org For instance, the water-assisted grinding of copper acetate (B1210297) with P,P'-ethylene diphenylphosphinic acid yields different coordination polymers depending on the amount of water used, showcasing the fine control achievable with this method. mdpi.com While direct mechanochemical synthesis of sodium phosphinate monohydrate from elemental phosphorus is not extensively documented in the provided results, the principles of mechanochemistry are applicable to the broader class of phosphinate salts.

Table 1: Comparison of Mechanochemical Synthesis Parameters for Phosphinate-Based Coordination Polymers

| Reactant 1 | Reactant 2 | Milling Conditions | Product | Reference |

| Copper acetate | P,P'-ethylene diphenylphosphinic acid | Water-assisted grinding (1 mL H₂O) | 2D open framework compound | mdpi.com |

| Copper acetate | P,P'-ethylene diphenylphosphinic acid | Water-assisted grinding (2 drops H₂O) | Anhydrous analogue with different structure | mdpi.com |

| Co(OAc)₂·4H₂O / Fe(OAc)₂ / Cu(OAc)₂·H₂O | 1,4-phenylenediphosphonic acid & 4,4ʹ-Bipyridine | Ball milling (30 min) | Proton-conducting metal-organic frameworks | chemrxiv.org |

Table 2: Effect of Sonication on Phosphonate (B1237965) Synthesis Reaction Times and Yields

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| α-hydroxy and α-amino phosphonates | Sonication | 8 - 20 minutes | High | rsc.org |

| α-hydroxy and α-amino phosphonates | Stirring at ambient temp. | 30 - 75 minutes | Similar to sonication | rsc.org |

| Aryldiazenyl-substituted phosphine (B1218219) oxides/phosphonates | Sonochemical (acetonitrile) | 5 minutes | 91% | rsc.org |

| Aryldiazenyl-substituted phosphine oxides/phosphonates | Mechanochemical (solvent-free) | 7.5 minutes | 81-84% | rsc.org |

Microwave-assisted synthesis has emerged as a powerful tool in organophosphorus chemistry, often acting as a "co-catalyst" by dramatically reducing reaction times and enabling transformations that are difficult under conventional heating. nih.govmdpi.com Microwave irradiation provides rapid and uniform heating, which can lead to higher yields and cleaner reactions. researchgate.netnih.gov The direct esterification of phosphinic acids, which is often inefficient with traditional heating, can be successfully achieved using microwaves. tandfonline.comresearchgate.net For example, various phosphinic acids have been converted to their corresponding esters in good yields by reaction with alcohols under microwave irradiation. tandfonline.com Sodium hypophosphite monohydrate has been used as a reducing agent in the microwave-assisted synthesis of nickel nanoparticles, demonstrating its stability and reactivity under these conditions. alkalisci.com This suggests the feasibility of developing microwave-promoted methods for the synthesis of sodium phosphinate itself.

Table 3: Comparison of Conventional vs. Microwave-Assisted Esterification of Phosphinic Acids

| Phosphinic Acid Reactant | Alcohol | Conventional Heating Conditions | Conventional Yield | Microwave Conditions | Microwave Yield | Reference |

| 1-Hydroxy-3-phospholene oxides | Various | Incomplete or no reaction | Low / 0% | 180-235 °C | 71-95% | nih.govtandfonline.com |

| Phenyl-H-phosphinic acid | Various | Highly incomplete | Low | 160-190 °C | 73-90% | nih.gov |

Photocatalysis and light-mediated reactions represent a burgeoning field in green synthesis, utilizing visible light as a renewable energy source to drive chemical transformations at room temperature. chim.it These methods often proceed through radical mechanisms and can be performed without the need for transition metal catalysts. chemistryviews.org The synthesis of aryl phosphonates has been achieved through visible-light-driven, photocatalyst-free reactions of arylazo sulfones with phosphites, showcasing good functional group tolerance. chim.itchemistryviews.org Another approach involves the combination of diaryliodonium salts with phosphites under visible light, which also produces aryl phosphonates in good yields. acs.orgacs.org Sodium hypophosphite has been shown to act as a halogen atom transfer (XAT) agent under photocatalytic conditions, generating phosphorus-centered radicals that can participate in further reactions. organic-chemistry.orgnih.gov This reactivity highlights the potential for developing light-mediated pathways for the synthesis and functionalization of phosphinate compounds.

Table 4: Examples of Light-Mediated Phosphonate Synthesis

| Reactants | Light Source | Catalyst/Conditions | Product | Yield | Reference |

| Arylazo sulfones, Trialkyl phosphites | Blue LED | Photocatalyst-free, CH₃CN, 24h | (Hetero)aryl phosphonates | Moderate to good | chim.itchemistryviews.org |

| Diaryliodonium salts, Phosphites | Visible light | Base present | Aryl phosphonates | 67-94% | acs.orgacs.org |

| Alkenes, Methyl bromoacetate, Sodium hypophosphite | Blue light | 3DPA2FBN (photocatalyst), t-BuSH | Hydroalkylation products | - | organic-chemistry.org |

Electrosynthesis is considered a green and powerful method for constructing chemical bonds, as it uses electricity to drive reactions, often avoiding the need for harsh reagents and oxidants. beilstein-journals.orgresearchgate.net This technique has been applied to the synthesis of various organophosphorus compounds, including those with phosphinate structures. beilstein-journals.orgepa.govresearchgate.net Electrochemical methods can be used for C-P bond formation, such as in the cross-coupling of aryl bromides with ethyl phenylphosphinate to form aryl phosphinates. organic-chemistry.org This reaction can be carried out at room temperature in an undivided cell with inexpensive carbon electrodes. organic-chemistry.org The electrochemical oxidation of white phosphorus has been studied as a direct route to various organophosphorus compounds, including esters of phosphonic acids. researchgate.net These approaches offer a precise and low-cost alternative to traditional methods for synthesizing compounds with phosphinate motifs. beilstein-journals.org

Table 5: Parameters for Electrochemical Synthesis of Organophosphorus Compounds

| Reaction Type | Electrodes (Anode/Cathode) | Substrates | Key Conditions | Product Type | Reference |

| C-P Cross-Coupling | Carbon/Carbon | Aryl bromides, Dialkyl phosphites/Ethyl phenylphosphinate | Nickel catalyst, Room temperature | Aryl phosphonates/phosphinates | organic-chemistry.org |

| C-P Cross-Coupling | Carbon/Platinum | Arenes, Trialkyl phosphite | Constant current (55 mA), Flow system | Arene phosphonates | beilstein-journals.org |

| P-O Coupling | Platinum/Platinum | Phenols, Dialkyl phosphonates | Constant current, Sodium iodide | Phosphonates | beilstein-journals.org |

| P-C Coupling | C(anode)/Pt(cathode) | 2-Isocyanobiaryls, Diphenylphosphine oxides | Mn catalyst, Undivided cell | Phenanthridine-based diarylphosphine oxides | beilstein-journals.org |

Green Chemistry Principles in Phosphinate Production

Development of Green Catalysts and Catalyst-Free Syntheses for Phosphinates

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phosphinates, aiming to reduce the environmental impact of chemical processes. This has led to the development of novel green catalysts and, in some cases, the elimination of catalysts altogether.

One significant area of development is the use of more environmentally friendly catalytic systems. For instance, nanocatalysts have shown promise in the synthesis of α-aminophosphonates, offering advantages such as high surface area, increased catalytic activity, and the potential for easy separation and recycling. tcichemicals.com The use of biosourced catalysts, or "ecocatalysts," derived from metal-hyperaccumulating plants, represents another innovative green approach for promoting reactions like the hydrophosphonylation of aldehydes. organic-chemistry.orgescholarship.org

Catalyst-free synthetic methods are also gaining traction as they simplify reaction procedures and reduce waste. The Kabachnik-Fields reaction, a key method for forming α-aminophosphonates, can be carried out efficiently without a catalyst under certain conditions, such as using ultrasound irradiation. researchgate.net Solvent-free conditions, often combined with microwave irradiation, further enhance the green credentials of these syntheses. researchgate.net Moreover, catalyst-free multicomponent reactions in water have been developed for the synthesis of phosphonates, a related class of organophosphorus compounds, highlighting a sustainable direction that could be further adapted for phosphinate synthesis. acs.org Photochemical methods, utilizing UV irradiation, have also enabled the catalyst-free hydrophosphination of alkenes, offering a clean and efficient route to H-phosphinates. nih.gov

The following table summarizes some of the green and catalyst-free approaches for the synthesis of phosphinate-related compounds:

| Synthetic Approach | Key Features | Example Reaction |

| Nanocatalysis | High surface area, recyclability, increased activity. | Synthesis of α-aminophosphonates. tcichemicals.com |

| Ecocatalysis | Biosourced, sustainable. | Hydrophosphonylation of aldehydes. organic-chemistry.orgescholarship.org |

| Catalyst-Free (Ultrasound) | No catalyst required, reduced reaction times. | Kabachnik-Fields reaction for α-aminophosphonates. researchgate.net |

| Catalyst-Free (Water) | Use of water as a green solvent. | Multicomponent synthesis of phosphonates. acs.org |

| Catalyst-Free (Photochemical) | UV irradiation, solvent-free. | Hydrophosphination of alkenes to H-phosphinates. nih.gov |

High-Throughput Synthesis Techniques for Phosphinate Libraries

High-throughput synthesis has emerged as a powerful tool for the rapid generation of large libraries of compounds for screening in drug discovery and materials science. While the application of these techniques to phosphinate libraries is still an evolving area, the principles of combinatorial chemistry are being applied to organophosphorus compounds. acs.orgrsc.org

The focus of high-throughput synthesis in the broader field of organophosphorus chemistry has often been on phosphonates. For instance, high-throughput hydrothermal synthesis has been successfully used to create libraries of phosphonate-based inorganic-organic hybrid materials. researchgate.netnih.gov These methods allow for the rapid exploration of a large parameter space, accelerating the discovery of new materials with desired properties. researchgate.net

For the synthesis of phosphinate libraries, one-pot procedures are particularly valuable as they streamline the synthetic process and are amenable to automation. A one-pot synthesis of hydroxymethylene-(phosphinyl)phosphonates has been developed, allowing for the creation of various aliphatic and (hetero)aromatic derivatives in good to excellent yields without the need for intermediate purification steps. tcichemicals.com Such methodologies are crucial for the efficient construction of diverse phosphinate libraries.

The development of robust and efficient strategies for creating libraries of key synthetic building blocks is also essential. For example, a high-throughput synthesis of a 325-member azide (B81097) library has been reported, with the resulting compounds being suitable for direct use in "click" chemistry to generate more complex molecules. rsc.org Similar approaches to generate diverse phosphinate-based building blocks would significantly advance the high-throughput synthesis of phosphinate libraries.

Mechanochemical Synthesis Approaches in Phosphinate Chemistry

Mechanochemistry, which involves inducing chemical reactions through mechanical force, such as ball milling, is a rapidly emerging field in synthetic chemistry that aligns with the principles of green chemistry due to its often solvent-free nature. researchgate.netacs.org This technique has been successfully applied to the synthesis of various organophosphorus compounds, including those related to phosphinates.

Solvent-free mechanochemical synthesis has been used to prepare phosphonium (B103445) salts by ball-milling triphenylphosphine (B44618) with solid organic bromides at ambient conditions. acs.org This demonstrates the potential of mechanochemistry to drive reactions that would typically require solvents. More directly relevant to phosphinate chemistry, the water-assisted grinding of copper acetate with P,P'-ethylene diphenylphosphinic acid has been shown to produce a 2D, open-framework phosphinate-based coordination polymer. nih.gov The outcome of this mechanochemical reaction was found to be dependent on the amount of water used, highlighting the subtle control that can be exerted in these solvent-limited systems. nih.gov

The mechanochemical approach has also been employed for the synthesis of phosphonate-based metal-organic frameworks (MOFs), offering a green alternative to conventional solvent-assisted methods. rsc.org This technique has been used to produce nanocrystalline hydroxyapatite, a calcium phosphate (B84403) material, via ball milling, showcasing its utility in materials synthesis. escholarship.org Furthermore, the deoxygenation of phosphine oxides to phosphines, an important transformation in organophosphorus chemistry, has been achieved with high efficiency under solvent-free mechanochemical conditions. researchgate.netsemanticscholar.org

Sodium Hypophosphite Monohydrate as a Key Precursor in Organophosphorus Synthesis

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O), also known as sodium phosphinate, is a crucial and versatile precursor in modern organophosphorus synthesis. acs.orgrsc.org Its use offers a more environmentally friendly alternative to traditional phosphorus sources like phosphorus trichloride (B1173362) (PCl₃), which are often associated with hazardous and polluting processes. tcichemicals.com Sodium hypophosphite is a solid at room temperature, soluble in water, and serves as an effective reducing agent. rsc.orgresearchgate.net

The significance of sodium hypophosphite lies in its ability to be directly converted into a variety of organophosphorus compounds. tcichemicals.com This includes its role as a phosphorus source in reactions that form new phosphorus-carbon and phosphorus-heteroatom bonds. For instance, it is a key starting material for the synthesis of α-aminophosphinic acids and H-phosphinates. tcichemicals.com The radical addition of sodium hypophosphite to terminal alkynes can produce 1-alkyl-1,1-bis-H-phosphinates under mild, room-temperature conditions. researchgate.net

The following table highlights some of the key applications of sodium hypophosphite monohydrate in organophosphorus synthesis:

| Application | Description |

| Precursor for Phosphinates | Serves as a direct source of the phosphinate moiety in various synthetic transformations. |

| Reducing Agent | Utilized in processes like electroless nickel plating due to its ability to reduce metal ions. rsc.org |

| Alternative to PCl₃ | Provides a greener and less hazardous starting material for organophosphorus compounds. tcichemicals.com |

| Radical Reactions | Participates in radical additions to unsaturated bonds to form C-P bonds. researchgate.net |

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to the formation of phosphorus-carbon (P-C) bonds has significantly advanced the synthesis of organophosphorus compounds, including phosphinates. These reactions typically involve the coupling of a phosphorus-containing nucleophile with an organic electrophile in the presence of a transition metal catalyst, most commonly palladium, nickel, or copper.

Palladium-Catalyzed Cross-Coupling: The palladium-catalyzed cross-coupling of H-phosphinate esters with aryl and heteroaryl chlorides represents a significant breakthrough, as it is the first general metal-catalyzed P-C bond-forming reaction between a phosphorus nucleophile and chloroarenes. acs.org This methodology provides a highly general route to access disubstituted phosphinates. acs.org The development of bulky and electron-rich phosphine ligands, such as dialkylbiaryl phosphines, has been instrumental in improving the efficiency of palladium-catalyzed cross-coupling reactions, enabling the use of less reactive coupling partners like aryl chlorides. nih.govscispace.com

Nickel-Catalyzed Cross-Coupling: Nickel catalysts have also proven effective for the synthesis of aryl phosphinates through the cross-coupling of aryl iodides with H-phosphinates under mild conditions. researchgate.net Nickel catalysis has been successfully applied to the C-P cross-coupling of (het)aryl tosylates with secondary phosphine oxides, further expanding the scope of accessible phosphinate derivatives. researchgate.net The use of nickel is advantageous due to its lower cost compared to palladium.

Copper-Catalyzed Cross-Coupling: Copper-catalyzed reactions offer another avenue for the synthesis of phosphinates. Copper catalysis allows for the direct oxygen-arylation of dialkyl phosphonates with diaryliodonium salts, providing a straightforward method to produce mixed alkyl aryl phosphonates. acs.org Copper-catalyzed oxidative cross-coupling reactions have also been developed for the formation of P-N bonds by reacting H-phosphonates with amides. acs.org While these examples focus on phosphonates, the underlying principles can often be extended to phosphinate synthesis.

The table below summarizes the key features of different transition metal catalysts in phosphinate cross-coupling reactions:

| Metal Catalyst | Typical Electrophiles | Key Advantages |

| Palladium | Aryl halides (including chlorides), triflates | High efficiency, broad substrate scope, well-developed ligand systems. acs.orgnih.gov |

| Nickel | Aryl iodides, tosylates | Lower cost than palladium, effective for a range of electrophiles. researchgate.netresearchgate.net |

| Copper | Diaryliodonium salts, amides (for P-N coupling) | Mild reaction conditions, useful for specific transformations like O-arylation. acs.orgacs.org |

Hydrophosphinylation, the addition of a P-H bond of a phosphinic acid or its derivative across an unsaturated carbon-carbon or carbon-heteroatom bond, is a direct and atom-economical method for the synthesis of more complex phosphinates. This reaction can be initiated through various methods, including radical initiators, transition metal catalysis, or even under metal- and initiator-free conditions.

A microwave-assisted, metal- and initiator-free hydrophosphinylation of unactivated alkenes with phosphinic acid and its derivatives has been developed. rsc.org This method is operationally simple and is believed to proceed via a radical mechanism. rsc.org The radical addition of H-phosphinates can also be initiated by agents like azobisisobutyronitrile (AIBN) under thermal conditions, allowing for the addition to both alkenes and alkynes. rsc.org

Transition metal catalysis, particularly with palladium, can also promote the hydrophosphorylation of alkynes with P(O)-H compounds, including H-phosphinates. rsc.org The choice of catalytic system can influence the regioselectivity of the addition to terminal alkynes, allowing for some control over the formation of linear versus branched products. rsc.org

A significant driver in the development of modern synthetic methodologies for phosphinates is the desire to move away from hazardous and environmentally unfriendly halogenated precursors, most notably phosphorus trichloride (PCl₃). scispace.com Traditional methods for synthesizing phosphinate esters often rely on PCl₃, leading to processes that can be polluting and energy-intensive. tcichemicals.com

Sodium hypophosphite has emerged as a key alternative to PCl₃. scispace.com It is considered more environmentally benign and its use has been largely overlooked until recently as a replacement for PCl₃ in the preparation of organophosphorus compounds. semanticscholar.orgscispace.com The direct conversion of sodium hypophosphite into organophosphorus compounds represents an environmentally friendly strategy. tcichemicals.com

One approach to bypass PCl₃ is the redox-neutral activation of phosphates using reagents like trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270) to generate an electrophilic PO₂⁺ species. scispace.com While this particular reagent has shown limitations in reacting with organometallic compounds to form organophosphinates, it represents a conceptual shift towards PCl₃-free synthesis. scispace.com

The development of methods for the direct esterification of phosphinic acid, for example, using alkoxysilanes, also provides a route to phosphinate esters that avoids the use of phosphorus halides. scispace.com These strategies, centered on utilizing less hazardous and more sustainable starting materials like sodium hypophosphite, are crucial for the future of phosphinate production.

Reaction Mechanisms and Kinetics in Phosphinate Chemistry

The redox chemistry of phosphinate species is complex, involving both one-electron and two-electron transfer pathways. The oxidation of phosphinates can proceed through various mechanisms depending on the oxidant and reaction conditions. For instance, oxidation can be initiated by single-electron transfer (SET) to form a phosphine radical cation. nih.govresearchgate.net This intermediate is a key species in many transformations.

In aqueous environments, the oxidation-reduction potential and pH are significant factors influencing the stability and transformation of reduced phosphorus compounds like phosphinates. nih.gov Studies have shown a negative correlation between the oxidation-reduction potential (Eh) and the presence of reduced phosphorus species, suggesting that more reducing environments favor their stability. nih.gov

Reduction pathways are less commonly explored but are crucial in understanding the complete redox cycle of phosphorus. These transformations are often highly endergonic. nih.gov The mechanisms can involve hydride transfer or electron-transfer processes, leading to lower oxidation state phosphorus compounds.

Electrochemical methods such as cyclic voltammetry (CV) and differential pulse voltammetry are instrumental in characterizing the redox properties of phosphinate derivatives. nih.gov These techniques provide valuable data on oxidation and reduction potentials, which are fundamental to understanding the electronic structure and reactivity of these compounds.

The redox behavior of phosphinate-containing coordination polymers has been investigated to understand the influence of the metal center and the ligand framework on the electrochemical properties. nih.gov For example, a 2D coordination polymer based on Sm(III) and a ferrocene-based phosphinate ligand was studied using a carbon paste electrode. This particular polymer exhibited a highly positive potential for ferrocene (B1249389) oxidation compared to other known coordination polymers based on H-phosphinates. nih.gov In a series of lanthanoid-based polymers, the oxidation potential was found to decrease in the order Sm > Dy > Y > Eu. nih.gov

The table below summarizes the key electrochemical parameters for a series of phosphonate-derivatized ruthenium complexes, which serve as models for understanding the redox behavior of related phosphinate systems.

Table 1: Electrochemical Data for Ruthenium Polypyridyl Phosphonate Complexes

| Complex | E1/2 (RuIII/II) vs. Ag/AgCl (V) | Onset Potential for Water Oxidation (V) |

|---|---|---|

| [Ru(bpy)3]2+ | 1.26 | >1.8 |

| [Ru(bpy)2(4,4'-(PO3H2)2bpy)]2+ | 1.32 | 1.65 |

| [Ru(bpy)(4,4'-(PO3H2)2bpy)2]2+ | 1.38 | 1.55 |

Data adapted from studies on phosphonate-derivatized complexes to illustrate electrochemical characterization principles.

Phosphoranyl radicals are key tetravalent phosphorus-centered radical intermediates in phosphinate chemistry. nih.govacs.org They can be formed through two primary methods: the addition of a radical to a trivalent phosphorus compound or the addition of a nucleophile to a trivalent phosphorus radical cation. nih.govresearchgate.netwhiterose.ac.uk

Once formed, phosphoranyl radicals are highly reactive and typically undergo subsequent fragmentation via β-scission. nih.govresearchgate.netacs.org This fragmentation pathway is a crucial step in many synthetic transformations, as it leads to the generation of various valuable radical species. nih.gov The nature of the bond cleaved during β-scission determines the type of radical produced. nih.gov For example, the fragmentation of a phosphoranyl radical formed from a phosphine and an alcohol or carboxylic acid can lead to the generation of alkyl or acyl radicals, respectively, through the cleavage of a C-O bond. nih.govprinceton.edu The efficiency of this fragmentation can be influenced by the electronic properties of the substituents on the phosphorus atom; electron-rich phosphoranyl radicals may be more susceptible to single-electron oxidation rather than the desired fragmentation. nih.govacs.org

Photoredox catalysis has emerged as a powerful and mild method for generating phosphinyl radicals and their precursors, phosphoranyl radicals. nih.govacs.orgyork.ac.uk This approach utilizes visible light and a photocatalyst to initiate single-electron transfer (SET) processes. nih.govchemrxiv.org

The general mechanism involves the excitation of a photocatalyst by visible light. The excited photocatalyst can then oxidize a trivalent phosphine to a phosphine radical cation. nih.govacs.orgnih.gov This electrophilic radical cation readily reacts with an oxygen-centered nucleophile, such as an alcohol or a carboxylate anion, to form a phosphoranyl radical intermediate. nih.govprinceton.educhemrxiv.org This process, termed a polar/SET crossover, is a key advantage of this method. nih.govprinceton.edu The formed phosphoranyl radical then undergoes β-scission to release a desired radical species (e.g., alkyl or acyl radical) and a phosphine oxide. nih.govacs.org This strategy enables the activation of otherwise strong C-O bonds in ubiquitous functional groups like alcohols and carboxylic acids under mild conditions. nih.govprinceton.edu

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Phosphine |

| Phosphine oxide |

| Phosphoranyl radical |

| Phosphine radical cation |

| Phosphinyl radical |

| Alkyl radical |

| Acyl radical |

| Ferrocene |

| Samarium(III) |

| Dysprosium(III) |

| Yttrium(III) |

| Europium(III) |

| Ruthenium(II) |

Radical Reactivity and Generation of Phosphinyl Radicals

Radical Chain Processes and their Role in Phosphinate Transformations

Radical chain processes are significant in the transformation of phosphinates, often initiated by photoredox catalysis. nih.gov These reactions typically involve the formation of a phosphoranyl radical intermediate, which can then undergo fragmentation to drive the reaction forward. nih.govacs.org The process can be initiated through a single-electron oxidation of a phosphine, which then reacts with another molecule to form the key phosphoranyl radical. nih.gov This radical can then undergo β-scission, releasing a product and another radical species that propagates the chain. nih.gov

One of the key advantages of these radical chain processes is that they can often be conducted under mild conditions, for example, using visible light as an energy source. oaepublish.com The importance of radical chain processes is sometimes overlooked in photoredox catalysis, where closed-cycle mechanisms are more commonly proposed. nih.gov However, recognizing and understanding the radical chain component is crucial for optimizing these transformations. nih.gov

The general mechanism often involves the following steps:

Initiation: A photocatalyst, upon absorbing light, initiates the formation of a radical. This can occur through the oxidation or reduction of a precursor molecule.

Propagation: The generated radical reacts with a phosphinate derivative to form a phosphoranyl radical. This intermediate then fragments, typically through α- or β-scission, to yield a product and a new radical that continues the chain. nih.govrsc.org

Termination: The radical chain is terminated through various pathways, such as radical recombination.

These radical processes have been utilized in a variety of transformations, including the hydrophosphinylation of unactivated alkenes. oaepublish.comresearchgate.net

Kinetics and Mechanisms of Phosphinate Hydrolysis

The hydrolysis of phosphinates to their corresponding phosphinic acids is a fundamental transformation that can be catalyzed by both acids and bases. nih.gov The reaction kinetics are often studied under pseudo-first-order conditions, and the rate of hydrolysis can be influenced by factors such as pH and the ionic strength of the medium. nih.gov

Under acidic conditions, mineral acids like hydrochloric acid and hydrobromic acid are commonly used, with hydrobromic acid often being more efficient. nih.gov The mechanism of acid-catalyzed hydrolysis typically involves a nucleophilic attack of a water molecule on the phosphorus atom of the P=O group. nih.govnih.gov In most cases, this leads to the cleavage of the P-O bond. nih.gov

Base-catalyzed hydrolysis is also a common method for the conversion of phosphinates. nih.gov The mechanism is similar, involving nucleophilic attack by a hydroxide (B78521) ion on the phosphorus center.

The hydrolysis of phosphinates, particularly in the context of more complex molecules like phosphonate esters, can occur in a stepwise manner. For instance, the hydrolysis of dialkyl phosphonates proceeds in two steps, with the cleavage of the second P-O-C bond being the rate-determining step. nih.gov

Below is a table summarizing the general conditions for phosphinate hydrolysis:

| Catalyst | Typical Reagents | General Conditions |

| Acid | HCl, HBr | Often requires heating (reflux) and an excess of acid. nih.gov |

| Base | NaOH, KOH | Can proceed at room temperature or with heating. nih.gov |

It is important to note that many reported hydrolyses have been carried out under unoptimized, harsh conditions with a large excess of the catalyst and longer reaction times than necessary. nih.gov

Phosphorylation and C-P Bond Formation Reactions

Radical phosphorylation has emerged as a powerful strategy for the formation of carbon-phosphorus (C-P) bonds, offering an alternative to traditional methods like the Arbuzov or Hirao reactions. researchgate.netoaepublish.com These radical pathways often utilize P-centered radicals, which can be generated from various precursors, including H-phosphonates and secondary phosphine oxides. oaepublish.comoaepublish.com

Visible-light photoredox catalysis has become a prominent method for initiating these radical phosphorylation reactions under mild conditions. oaepublish.com This approach often employs a photocatalyst that, upon irradiation, can oxidize or reduce a phosphorus-containing precursor to generate the key P-centered radical. oaepublish.comoaepublish.com

The scope of radical phosphorylation is broad, encompassing the phosphorylation of a wide range of organic molecules. researchgate.net For instance, the hydrophosphorylation of unactivated alkenes can be achieved through a radical pathway. oaepublish.com These reactions are often compatible with various functional groups, making them valuable tools in organic synthesis. oaepublish.com

Recent advancements have focused on developing more efficient and environmentally friendly methods for generating P-centered radicals and effecting C-P bond formation. researchgate.net These include the use of inexpensive organic dyes as photocatalysts and greener solvents. oaepublish.comresearchgate.net

The table below provides a brief overview of some radical phosphorylation approaches:

| Method | Precursor | Key Intermediate | Typical Substrates |

| Visible-Light Photoredox Catalysis | H-phosphonates, Secondary Phosphine Oxides | P-centered radical | Alkenes, (Pseudo)halides oaepublish.comoaepublish.com |

| Transition Metal Catalysis | H-phosphonates, Secondary Phosphine Oxides | P-centered radical | Alkenes, (Pseudo)halides oaepublish.com |

Controlling regioselectivity and stereoselectivity is a critical aspect of synthetic organic chemistry, and this is also true for reactions involving phosphinates.

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In phosphinate-involved reactions, such as phosphine-catalyzed annulations, the regioselectivity can often be controlled by the choice of catalyst. scispace.comrsc.org For example, in the [3 + 2] annulation of aurones and allenoates, the use of dipeptide phosphine catalysts with different configurations can lead to the selective formation of either α- or γ-adducts. scispace.comrsc.org Density functional theory (DFT) calculations have suggested that the conformation of the phosphine catalyst can influence hydrogen bonding interactions or distortion energy in the transition state, thereby controlling the regioselectivity. scispace.comrsc.org

Stereoselectivity is the property of a chemical reaction in which a single reactant forms an unequal mixture of stereoisomers. In the context of phosphinates, stereoselective reactions are crucial for the synthesis of P-chirogenic compounds, which are molecules with a stereogenic phosphorus center.

The stereospecific nucleophilic substitution of optically pure H-phosphinates provides a general route to chiral P-stereogenic phosphine oxides. acs.org These reactions often proceed with inversion of configuration at the phosphorus center. acs.org Similarly, the stereoselective transesterification of P-chirogenic hydroxybinaphthyl phosphinates with lithium alkoxides also proceeds with inversion of the absolute configuration at the phosphorus atom. nih.gov

The table below summarizes key aspects of selectivity in phosphinate-involved reactions:

| Selectivity | Controlling Factor | Example Reaction | Outcome |

| Regioselectivity | Catalyst Configuration | Phosphine-catalyzed [3 + 2] annulation | Selective formation of α- or γ-isomers scispace.comrsc.org |

| Stereoselectivity | Substrate Chirality/Reagent | Nucleophilic substitution of H-phosphinates | Inversion of configuration at phosphorus acs.org |

| Stereoselectivity | Reagent | Transesterification of P-chirogenic phosphinates | Inversion of configuration at phosphorus nih.gov |

Advanced Characterization and Analytical Methodologies

Spectroscopic Investigations of Phosphinate Structures and Electronic States

Spectroscopic techniques are paramount in elucidating the intricate details of phosphinate compounds at the molecular level.

X-ray diffraction (XRD) is a cornerstone technique for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides definitive information on bond lengths, bond angles, and crystal packing.

Single-crystal X-ray diffraction offers the most precise structural determination for crystalline materials. For sodium phosphinate monohydrate (NaH₂PO₂·H₂O), a detailed crystallographic study has revealed its monoclinic crystal system. The structure was determined to belong to the space group P2₁/n.

A study by Catti (1979) provided key crystallographic parameters for sodium hypophosphite monohydrate. iucr.org The analysis revealed a complex structure with multiple sodium and hypophosphite ions in the asymmetric unit, highlighting the intricate coordination and hydrogen bonding network.

Table 1: Single-Crystal X-ray Diffraction Data for Sodium Phosphinate Monohydrate

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | iucr.org |

| Space Group | P2₁/n | iucr.org |

| a (Å) | 11.127(4) | iucr.org |

| b (Å) | 13.572(4) | iucr.org |

| c (Å) | 12.930(4) | iucr.org |

| β (°) | 102.98(8) | iucr.org |

| Z | 20 | iucr.org |

Powder X-ray diffraction (PXRD) is a versatile technique for identifying crystalline phases and studying polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. The thermal treatment of sodium phosphinate monohydrate can lead to dehydration and potential phase transitions.

Studies on the thermal decomposition of NaH₂PO₂·H₂O show that upon heating, the material undergoes changes that can be monitored by PXRD. rsc.org The resulting diffraction patterns reveal the transformation from the hydrated form to anhydrous phases and eventually to other sodium phosphate (B84403) compounds at higher temperatures. rsc.org This is crucial for understanding the material's stability and for identifying different crystalline forms that may arise during manufacturing or storage.

Phosphorus K-edge X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a powerful tool for probing the local electronic structure and coordination environment of phosphorus atoms. The energy and features of the absorption edge are sensitive to the oxidation state of phosphorus and the nature of its neighboring atoms.

While specific P K-edge XANES spectra for sodium phosphinate monohydrate are not widely published, the electronic environment of the phosphinate anion ([H₂PO₂]⁻) can be inferred from studies on related phosphorus compounds. rsc.orgresearchgate.net The phosphorus atom in the phosphinate anion is in a low oxidation state (+1) and is bonded to two hydrogen atoms and two oxygen atoms. This unique coordination environment is expected to produce a distinct XANES spectrum compared to more common phosphate species where phosphorus is in a +5 oxidation state. slu.semdpi.com The pre-edge and main-edge features of the spectrum would provide a fingerprint of the P(I) electronic state and its tetrahedral coordination.

For sodium phosphinate monohydrate, the vibrational spectra are characterized by distinct bands corresponding to the P-H, P-O, and O-H vibrations. The presence of water of hydration is clearly indicated by the O-H stretching and bending modes. nih.gov

Table 2: Key FTIR and Raman Vibrational Frequencies for Sodium Phosphinate Monohydrate

| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Reference |

|---|---|---|---|

| O-H stretch (water) | ~3400 | - | nih.gov |

| P-H stretch | ~2300-2400 | ~2300-2400 | researchgate.net |

| H₂O bend | ~1640 | - | nih.gov |

| P=O stretch | ~1190 | - | researchgate.net |

| P-O stretch | ~1040 | ~1040 | researchgate.net |

| PH₂ deformation | ~820 | ~820 | researchgate.net |

The analysis of these vibrational modes allows for the confirmation of the chemical identity of sodium phosphinate monohydrate and can be used to monitor its purity and hydration state.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of phosphinate derivatives in solution. Both ³¹P and ¹H NMR provide valuable information.

The ³¹P NMR spectrum of sodium phosphinate is particularly informative. Due to the direct bonding of two hydrogen atoms to the phosphorus atom, the ³¹P signal is split into a characteristic triplet by ¹J(P,H) coupling. researchgate.net The chemical shift is indicative of the P(I) oxidation state.

The ¹H NMR spectrum complements the ³¹P data. The protons directly attached to the phosphorus atom appear as a doublet due to the large one-bond coupling to the phosphorus nucleus. nih.gov The protons of the water molecule are also observable.

Table 3: NMR Spectroscopic Data for Sodium Phosphinate

| Nucleus | Multiplicity | Coupling Constant (Hz) | Reference |

|---|---|---|---|

| ³¹P | Triplet | ¹J(P,H) ≈ 500-540 | researchgate.netaalto.fi |

| ¹H (P-H) | Doublet | ¹J(H,P) ≈ 500-540 | nih.govaalto.fi |

These NMR parameters are highly sensitive to the chemical environment and can be used to study the behavior of phosphinate ions in solution and their interactions with other species.

Mössbauer Effect Studies in Metal Phosphinate Systems

Mössbauer spectroscopy is a highly sensitive technique for studying nuclei of specific isotopes, most commonly ⁵⁷Fe. It provides detailed information about the electronic structure, oxidation state, spin state, and local symmetry of the Mössbauer-active atom in the solid state agriscigroup.usmdpi.com. In the context of metal phosphinate systems, this technique is particularly valuable for characterizing iron-containing materials or other systems incorporating Mössbauer-active nuclei.

The primary parameters obtained from a Mössbauer spectrum are the isomer shift (δ), quadrupole splitting (ΔE_Q), and, in magnetically ordered materials, the hyperfine magnetic field (B_hf).

Isomer Shift (δ): This parameter is related to the electron density at the nucleus and is highly sensitive to the oxidation state of the iron atom (e.g., Fe²⁺ vs. Fe³⁺) mdpi.com.

Quadrupole Splitting (ΔE_Q): This arises from the interaction of the nuclear quadrupole moment with a non-spherically symmetric electric field gradient at the nucleus. It provides information about the local symmetry of the iron site; a non-zero value indicates a distorted coordination environment mdpi.com.

A study on a ferrocenyl phosphinate and a coordination polymer derived from it demonstrated the utility of Mössbauer spectroscopy nih.gov. The room temperature Mössbauer spectra for both the monomer and the polymer were fitted with a single doublet, indicating a single iron environment in each. The hyperfine parameters revealed that while the isomer shifts were nearly identical, showing similar electron density at the ⁵⁷Fe nucleus, the quadrupole splitting value was lower for the polymer compared to the ligand nih.gov. This change in quadrupole splitting points to an alteration in the local symmetry around the iron atom upon polymerization.

Mössbauer spectroscopy is also a primary tool for identifying spin transitions (spin-crossover) in iron complexes, as the low-spin and high-spin states have distinct isomer shifts and quadrupole splitting values mdpi.com. It can also be used to study magnetic interactions, such as ferromagnetism or antiferromagnetism, between metal centers mdpi.com.

| Mössbauer Parameter | Symbol | Information Provided | Finding in Ferrocenyl Phosphinate System nih.gov |

| Isomer Shift | δ | Oxidation state, electron density at the nucleus | Nearly identical for ligand and polymer, similar to ferrocene (B1249389). |

| Quadrupole Splitting | ΔE_Q | Local symmetry, spin state | Value for the coordination polymer was less than for the ligand. |

| Hyperfine Field | B_hf | Magnetic ordering | Not observed (paramagnetic at room temperature). |

Electrochemical Characterization Methods for Phosphinate Systems

Electrochemical methods are crucial for investigating the redox properties of phosphinate-based materials, especially in applications such as batteries, sensors, and electrocatalysis. Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and electrochemical impedance spectroscopy (EIS) provide valuable information on electron transfer processes, reaction mechanisms, and material stability nih.govnih.govamazonaws.com.

Cyclic Voltammetry (CV): CV is used to probe the redox behavior of a material. By scanning the potential and measuring the resulting current, one can identify oxidation and reduction potentials. For example, CV studies on a ferrocenyl phosphinate-based coordination polymer showed that it possesses a highly positive oxidation potential compared to other similar polymers and metal-organic frameworks (MOFs) nih.gov. This indicates a higher energy barrier for removing an electron, suggesting greater stability of the reduced form. The redox behavior of phosphonate (B1237965) ligands has also been studied at various pH levels and scan rates to understand the influence of the environment on their electrochemical properties nih.gov.

Differential Pulse Voltammetry (DPV): DPV is a more sensitive technique than CV and is often used for quantitative analysis. It can better resolve overlapping redox peaks, providing more accurate potential values. It was used alongside CV in the study of the ferrocenyl phosphinate polymer to precisely determine its redox potential nih.gov.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying the electrical properties of materials and their interfaces. It is used to analyze processes such as charge transfer resistance, diffusion, and capacitance. In the context of phosphonate-based materials for electrochemical devices, EIS can be employed to understand ion transport and interfacial kinetics amazonaws.com.

These methods have been applied to various phosphinate and phosphonate systems, including coordination polymers and materials designed as electrodes for lithium-ion batteries, to characterize their fundamental electrochemical properties and performance nih.govacs.org.

In Situ Characterization Techniques for Monitoring Phosphinate Reaction Pathways

Understanding the formation mechanism of materials is key to controlling their synthesis and properties. In situ characterization techniques, which monitor a reaction as it happens, are invaluable for capturing transient intermediates and elucidating reaction pathways. For phosphinate and phosphonate systems, in situ X-ray diffraction (XRD) and Raman spectroscopy have emerged as powerful tools mdpi.com.

The deployment of in situ characterization has allowed for a much better understanding of reaction pathways in the synthesis of metal phosphonates and phosphinates acs.org. These techniques are particularly informative for mechanochemical syntheses (ball milling) and solvothermal reactions mdpi.com.

In Situ X-ray Diffraction (XRD): This technique monitors the evolution of crystalline phases during a reaction. By taking diffraction patterns at various time points, one can identify the appearance of intermediate phases and the formation of the final product. For instance, an in situ energy-dispersive X-ray diffraction (EDXRD) investigation of the hydrothermal synthesis of a copper phosphonate identified several crystalline intermediates and an initial amorphous phase before the final product was formed mdpi.com. This allowed researchers to propose a detailed reaction pathway, showing the transformation from one phase to another as a function of time and temperature mdpi.com.

In Situ Raman Spectroscopy: While XRD tracks changes in long-range crystalline order, Raman spectroscopy probes changes at the molecular level by monitoring vibrational modes. It can detect changes in chemical bonds and the formation or consumption of specific functional groups in real-time. The combination of in situ XRD and Raman spectroscopy allows a reaction to be monitored at both the crystalline and molecular levels simultaneously, providing a more complete picture of the transformation process mdpi.com.

These advanced in situ methods provide a dynamic view of synthesis, moving beyond the traditional approach of analyzing only the starting materials and final products. This deeper understanding enables the rational design of synthetic routes to target specific material structures and properties.

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations of Phosphinate Reactions

Density Functional Theory (DFT) has proven to be a powerful quantum mechanical method for studying the electronic structure of many-body systems. Its application to phosphinate chemistry has unraveled complex reaction mechanisms, predicted selectivities, and clarified the role of solvents in these transformations.

DFT calculations have been instrumental in mapping out the potential energy surfaces of reactions involving phosphinates and related organophosphorus compounds. For instance, in phosphine-catalyzed reactions, which share mechanistic features with phosphinate reactions, DFT has been used to investigate the underlying factors controlling reactivity and selectivity. rsc.org Studies on the phosphine-catalyzed Heine reaction, for example, have utilized DFT to reveal that the regioselectivity is under kinetic control. nih.gov

In a theoretical study on the reaction between diethyl trichloro-methyl phosphonate (B1237965) and diphenyl methyl phosphinite, DFT calculations at the B3LYP/6-311(d,p) level were employed to scrutinize the regiosomeric reaction paths. researchgate.netimist.maimist.ma These calculations helped in understanding the nucleophilic attack and the electronic factors governing the reaction pathway. researchgate.netimist.maimist.ma The use of DFT to analyze the frontier molecular orbitals (HOMO and LUMO) provides insights into the reactive sites of the molecules, indicating where nucleophilic or electrophilic attacks are most likely to occur. imist.ma

Furthermore, DFT studies on the mechanism of phosphine-catalyzed ring-opening reactions of cyclopropyl (B3062369) ketones have detailed the multi-step processes, including nucleophilic substitution, Michael addition, proton transfer, and Wittig reaction, providing a comprehensive understanding of the reaction cascade. rsc.org

A significant application of DFT in phosphinate chemistry is the prediction and rationalization of regioselectivity in various transformations. In catalyst-controlled regiodivergent annulations, DFT calculations have successfully explained why different catalyst configurations lead to the selective formation of either α- or γ-adducts. nih.gov These calculations suggest that subtle differences in hydrogen bonding interactions and distortion energies within the transition states, influenced by the catalyst's conformation, are responsible for the observed regioselectivity. nih.gov

Similarly, in the phosphine-catalyzed Heine reaction involving N-benzoylaziridines, DFT calculations have shown that the formation of 4-substituted oxazoline (B21484) derivatives is favored under kinetic control. nih.gov The conformational analysis of the transition states revealed that a nearly coplanar arrangement of the benzoyl moiety facilitates the preferred ring-opening pathway. nih.gov

A DFT study on the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite demonstrated high regioselectivity for the chlorine atom, which was in complete agreement with experimental results. researchgate.netimist.maimist.ma The analysis of the reaction for different modes of attack correctly explained the experimentally observed outcomes. imist.ma

Table 1: Key DFT Functionals and Basis Sets in Phosphinate Reaction Studies

| Study Focus | DFT Functional | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| Regioselectivity in Annulations | - | - | Catalyst conformation dictates regioselectivity through transition state energy differentiation. | nih.gov |

| Heine Reaction Mechanism | M06-2X | 6-31+G(d,p) | Kinetically controlled regioselectivity favoring 4-substituted oxazolines. | nih.gov |

| Phosphonate-Phosphinite Reaction | B3LYP | 6-311(d,p) | High regioselectivity at the chlorine atom, consistent with experimental data. | researchgate.netimist.maimist.ma |

Note: Specific functionals and basis sets were not available for all cited studies.

Solvation can significantly influence the rates and selectivities of chemical reactions. DFT, in conjunction with implicit or explicit solvent models, provides a framework for understanding these effects in phosphinate reactivity. The polarizable continuum model (PCM) and the SMD solvation model are commonly used to incorporate solvent effects in DFT calculations. nih.govmdpi.com

For example, in the study of the phosphine-catalyzed Heine reaction, solvation corrections using the SMD model were applied to both geometry optimizations and frequency calculations to mimic the tetrahydrofuran (B95107) (THF) solvent used experimentally. nih.gov A systematic evaluation of including aqueous solvent effects in DFT modeling of ion exchange in zeolites highlighted the necessity of considering both explicit water molecules and an implicit dielectric medium for accurate predictions. rsc.org

Theoretical studies on the deprotonation of glyphosate (B1671968), a phosphonate-containing molecule, in various solvents have shown that the relative stability of different conformers (non-ionized vs. zwitterionic) is highly dependent on the solvent environment and the computational model used (e.g., IEFPCM vs. SMD). researchgate.net These findings underscore the critical role of the solvent in determining the molecular structure and, by extension, the reactivity of phosphinates in solution. researchgate.net

Molecular Dynamics (MD) Simulations in Phosphinate Systems

Molecular Dynamics (MD) simulations offer a powerful approach to study the time-dependent behavior of molecular systems, providing detailed information on the dynamics, structure, and interactions of phosphinates in various environments.

MD simulations are widely used to investigate the adsorption of molecules onto solid surfaces, which is crucial for applications such as corrosion inhibition, material functionalization, and environmental remediation. Ab initio molecular dynamics (AIMD) simulations have been employed to study the adsorption of 1-hydroxyethane-1,1-diphosphonic acid (HEDP) on an iron (100) surface. rsc.org These simulations revealed that the oxygen atoms of the phosphonic acid groups coordinate with iron atoms, leading to stable adsorption, primarily through strong electrostatic interactions. rsc.org

Classical MD simulations have also been used to model the interaction of polyacrylamide-based polymers with calcite surfaces. mdpi.com Such simulations provide insights into the molecular conformation and binding energies, which are key to understanding the adsorption characteristics. mdpi.com Furthermore, MD simulations have been instrumental in developing methodologies to predict the adsorption of organic contaminants, such as phthalate (B1215562) esters, on smectite clay surfaces. princeton.eduacs.org These studies have shown that adsorption is often favored on more hydrophobic regions of the surface and can be driven by favorable entropic contributions. princeton.eduacs.org

Table 2: Applications of MD Simulations in Adsorption Studies of Phosphorus-Containing Compounds

| Adsorbate | Surface | Simulation Type | Key Findings | Reference |

|---|---|---|---|---|

| 1-Hydroxyethane-1,1-diphosphonic acid (HEDP) | Iron (100) | Ab Initio MD | Stable adsorption via coordination of phosphonate oxygen atoms with surface iron atoms, driven by electrostatic interactions. | rsc.org |

| Polyacrylamide-based polymers | Calcite | Classical MD | Favorable interactions attributed to electrostatic attraction between functional groups and the calcite surface. | mdpi.com |

Understanding the behavior of phosphinates in solution, including their tendency to self-associate or aggregate, is important for formulation and application. MD simulations provide a physics-based approach to predict the aggregation propensity of small molecules in aqueous solution. nih.gov These simulations can offer detailed information on the size and dynamics of aggregate formation, as well as the molecular interactions involved. nih.gov

MD simulations of n-dodecyl phosphate (B84403) aggregates have provided a detailed description of the properties of planar bilayer membranes and spherical micelles. nih.gov These simulations have shown that hydrogen bonding plays a role in stabilizing bilayer aggregates at low pH. nih.gov The simulations can also be used to estimate properties such as the diffusion of amphiphiles within aggregates and the lifetimes of hydrogen bonds. nih.gov

Specialized analysis tools can be applied to MD simulation trajectories to identify and characterize molecular clusters. researchgate.netdocumentsdelivered.com This allows for the calculation of statistical and shape properties of the aggregates, providing a deeper understanding of the structural organization of these systems in solution. researchgate.netdocumentsdelivered.com

Molecular Level Understanding of Inter- and Intra-molecular Interactions

Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provide profound insights into the complex network of interactions governing the structure and properties of crystalline solids like sodium hypophosphite monohydrate. These studies elucidate the nature and strength of forces both within the constituent ions (intramolecular) and between the ions and water molecules (intermolecular).

Intermolecular Interactions: The crystal lattice of sodium hypophosphite monohydrate is stabilized by a network of strong intermolecular forces. MD simulations on analogous ionic compounds, such as sodium orthophosphate (Na₃PO₄), reveal the critical role of electrostatic interactions and ion-dipole forces. unl.edu In sodium hypophosphite monohydrate, the primary interactions are:

Ion-Ion Interactions: Strong electrostatic attractions exist between the positively charged sodium cations (Na⁺) and the negatively charged oxygen atoms of the hypophosphite anions (H₂PO₂⁻).

Ion-Dipole Interactions: The sodium cations are hydrated, forming coordination complexes with the oxygen atoms of the water molecules. Similarly, the polar water molecules interact strongly with the hypophosphite anions.

Hydrogen Bonding: The water of hydration acts as a crucial bridge, forming hydrogen bonds. The hydrogen atoms of the water molecule act as donors, interacting with the oxygen atoms of the hypophosphite anion. This hydrogen bonding network is critical for the stability of the hydrated crystal structure. mdpi.com

Theoretical studies on similar systems highlight how competitive solvation and the balance between hydrophobic and hydrophilic interactions can tune these forces at interfaces. acs.org Noncovalent interaction (NCI) analysis, a computational technique, can be used to visualize and classify these weak interactions, corroborating the presence of attractive forces that define the crystal packing. nih.gov

Intramolecular Interactions: Within the hypophosphite anion (H₂PO₂⁻), the bonds consist of polar covalent interactions between phosphorus, hydrogen, and oxygen atoms. Theoretical analyses, such as the space-restricted wave function (SRW) method, have been developed to investigate the nature of bonding in organophosphorus compounds, like the P=O bond in phosphine (B1218219) oxides. researchgate.net These methods confirm that interactions such as negative hyperconjugation play an essential role in the nature of the phosphorus-oxygen bond. researchgate.net While the hypophosphite ion has P-H bonds instead of a P=O double bond, the principles of analyzing electron delocalization and Pauli repulsion are transferable to understanding the stability and geometry of the anion itself.

The table below summarizes the key interactions present in the compound.

| Interaction Type | Participating Species | Description | Relative Strength |

| Intermolecular | |||

| Ion-Ion | Na⁺ and H₂PO₂⁻ | Electrostatic attraction between cation and anion. | Strong |

| Ion-Dipole | Na⁺ and H₂O; H₂PO₂⁻ and H₂O | Attraction between ions and the partial charges of polar water molecules. | Moderate to Strong |

| Hydrogen Bond | H₂O and H₂PO₂⁻ | Attraction between the hydrogen atom of water and an oxygen atom of the anion. | Moderate |

| Intramolecular | |||

| Polar Covalent | P-H, P-O, O-H (in water) | Sharing of electrons between atoms with different electronegativities within the anion and water molecule. | Very Strong |

Computational Design and Prediction of Novel Phosphinate-Based Molecules

The insights gained from theoretical studies on molecular interactions and electronic structure are leveraged in the computational design and in silico prediction of novel molecules with specific functionalities. This rational design approach accelerates the discovery of new materials and compounds for various applications, from mineral processing to medicine. ameslab.govfrontiersin.org

One powerful strategy is structure-based design , where computational tools are used to create molecules with an optimal arrangement of functional groups for a specific purpose. For example, a combination of DFT, de novo computer-aided design, and molecular mechanics has been employed to identify bis-phosphinate ligands that bind selectively to the surface of the mineral bastnaesite, which is crucial for improving the efficiency of rare-earth element extraction. ameslab.gov

Another prevalent method is the development of Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physical properties. nih.govresearchgate.net Computational descriptors representing topological, electronic, or steric features of the molecules are correlated with experimental data. The resulting model can then be used to predict the activity of new, unsynthesized compounds. iosrjournals.org This approach has been successfully applied to phosphonate derivatives to design potential inhibitors for targets like the main protease of COVID-19 and to study anticancer activities. nih.govresearchgate.net

The typical workflow for the computational design of novel phosphinate-based molecules involves several key steps:

| Step | Description | Computational Tools Used |

| 1. Target Identification | Defining the desired property or biological target (e.g., a specific enzyme, a mineral surface). | N/A (Based on application needs) |

| 2. Lead Generation | Identifying or designing initial molecular structures (leads) with potential activity. | De novo design software, chemical databases. |

| 3. In Silico Screening & Optimization | Calculating molecular descriptors and using QSAR models or docking simulations to predict the activity and properties of lead compounds and their variations. | DFT, Molecular Docking, QSAR modeling software. nih.govnih.gov |

| 4. Prioritization | Ranking the designed molecules based on their predicted efficacy, selectivity, and other desired properties (e.g., low toxicity). | Scoring functions, predictive models. |

| 5. Synthesis & Experimental Validation | Synthesizing the most promising candidates and testing their properties experimentally to validate the computational predictions. | N/A (Experimental phase) |

This iterative cycle of design, prediction, and validation significantly reduces the time and resources required for discovering novel functional molecules, making it a cornerstone of modern chemical and materials research. rsc.orgnih.gov

Applications and Materials Science Perspectives

Metal Phosphinate Frameworks and Coordination Polymers

Metal phosphinates are a class of inorganic-organic hybrid polymers formed by the coordination of phosphinate ligands to metal ions, resulting in extended structures with diverse dimensionalities. mdpi.com Sharing features with both phosphonic and carboxylic acids, phosphinic acids act as monovalent linkers with two oxygen atoms available for coordination. mdpi.com This unique characteristic, combined with the sp³ hybridization of the phosphorus atom, influences the geometry of the resulting frameworks. mdpi.com Notably, the bonds formed between phosphinate linkers and hard metal ions like Zr⁴⁺ and Al³⁺ are typically stronger than their carboxylate counterparts, leading to materials with enhanced chemical and thermal stability. nih.gov

The design of MOFs using phosphinate linkers is a burgeoning area of research, driven by the desire to create robust and highly functional porous materials. nih.gov The synthesis of these materials is typically carried out under solvothermal or hydrothermal conditions, where metal salts and the phosphinate linkers are heated in a solvent for periods ranging from hours to days. mdpi.com

A key design strategy is the "isoreticular approach," which involves using linkers of similar geometry but different sizes or functionalities to create a series of frameworks with the same underlying topology but varied pore sizes and chemical properties. nih.gov This principle has been successfully applied to phosphinate-based MOFs, demonstrating that phosphinic acid linkers can be used to fine-tune the environment within the pores of known framework structures. nih.govnih.gov The ability to introduce specific functional groups on the organic moiety attached to the phosphorus atom provides a powerful tool for tailoring the properties of the final material, an advantage not as readily available with phosphonates or carboxylates. This functionalization can alter the hydrophobic/hydrophilic character of the pores, which is crucial for applications in liquid-phase catalysis. scispace.com

Recent research has demonstrated the successful synthesis of isoreticular series of MOFs that bridge the gap between purely phosphonate (B1237965) and purely phosphinate systems, using novel bifunctional ligands that contain both coordinating groups. nih.gov This approach further expands the toolkit for the rational design of MOFs with customized properties. nih.gov

The development of porosity in metal phosphinate and phosphonate frameworks is critical for their application in areas requiring high surface area and accessible active sites, such as adsorption, separation, and catalysis. mdpi.comnih.gov While early metal phosphonates were often layered, non-porous materials, significant progress has been made in creating open-framework structures. mdpi.comnih.gov The inherent challenge lies in overcoming the strong tendency of the phosphonate and phosphinate groups to form dense, extended inorganic layers. mdpi.com

Porous metal phosphinates offer promising features for applications that demand precise control over the inorganic-organic network. nih.gov Their enhanced stability makes them suitable for use under harsh chemical or thermal conditions. nih.govrsc.org The ability to functionalize the organic part of the phosphinate linker allows for the creation of materials with specific surface interactions, which is a key requirement for applications in heterogeneous catalysis, chemical sensing, and selective sorption. nih.govrsc.org Researchers have successfully created porous phosphinate-based MOFs with high surface areas, demonstrating their potential as advanced functional materials. nih.gov

The tunable porosity and chemical functionality of metal phosphinate frameworks make them promising candidates for gas adsorption and separation. mdpi.comnih.gov The designable pore structure and the ability to introduce specific active sites allow for the selective capture of gas molecules like carbon dioxide (CO₂) and ammonia (B1221849) (NH₃). rsc.orgnih.gov

For CO₂ capture, the introduction of Lewis acid sites (unsaturated metal centers) and Brønsted acid sites (from protonated phosphonates) into the framework can synergistically promote CO₂ cycloaddition reactions. rsc.org The isoreticular design of phosphinate MOFs allows for the optimization of pore size and surface chemistry to enhance both the capacity and selectivity of CO₂ adsorption. acs.orgresearchgate.net Computational modeling has shown that CO₂ uptake can be highly sensitive to the framework's flexibility and the orientation of the linker's functional groups. acs.org

Similarly, MOFs have emerged as excellent candidates for NH₃ adsorption due to their highly tunable structures. nih.gov The ability to engineer the framework to have specific binding sites that interact strongly with ammonia is key to developing efficient adsorbents for applications ranging from pollution control to NH₃'s use as a hydrogen carrier. nih.gov Coordination polymers incorporating phosphonate ligands have demonstrated effective NH₃ adsorption capabilities. researchgate.net

| Material Type | Target Gas | Key Features for Adsorption | Reference |

|---|---|---|---|